molecular formula C21H24N2O2 B2381763 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941873-16-1

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2381763
CAS No.: 941873-16-1
M. Wt: 336.435
InChI Key: IKCDBGJDSSBBAE-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a specialized organic compound with the CAS Number 941873-16-1 and a molecular formula of C21H24N2O2, corresponding to a molecular weight of 336.43 g/mol . This compound belongs to the class of complex aryl propanamides, featuring a phenyl group and a 2-oxopiperidin-1-yl group linked through an amide bond . Its structure is characterized by a high-affinity aryl amide skeleton, which contributes to its excellent bioavailability and potential for selective interactions with target proteins . This profile suggests significant potential for use in pharmacological research, where it may be investigated as an enzyme inhibitor or receptor modulator . The 2-oxopiperidin-1-yl group is a recognized pharmacophoric element present in various biologically active compounds, including those studied as potent antagonists for targets like the TRPV1 receptor . This compound is offered for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. It is available from suppliers in various quantities, with purities typically at 90% or higher . Researchers can utilize this compound as a standard in new drug candidate screening and for probing biochemical mechanisms .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-10-12-18(15-19(16)23-14-6-5-9-21(23)25)22-20(24)13-11-17-7-3-2-4-8-17/h2-4,7-8,10,12,15H,5-6,9,11,13-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCDBGJDSSBBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide typically involves the reaction of 4-methyl-3-(2-oxopiperidin-1-yl)aniline with 3-phenylpropanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Pharmacological Profiles
Compound Name Molecular Formula Key Substituents Pharmacological Target/Activity Reference
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide (Target) Not Provided 2-oxopiperidinyl, 4-methylphenyl Inferred CNS activity (structural analogy)
Ohmefentanyl (N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide) C24H31N3O2 3-methylpiperidyl, hydroxy-phenylethyl μ-opioid receptor agonist (ED50: 0.00106 mg/kg)
Propanamide, N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl- C16H24N2O2 Methoxymethyl-piperidinyl Unknown (toxicity data lacking)
3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide C21H27N3O3S Benzylpiperidinyl, sulfamoylphenyl Potential enzyme inhibition (e.g., carbonic anhydrase)
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C15H15FN2O 3-fluoroaniline Unspecified (fluorine enhances metabolic stability)

Detailed Comparative Analysis

Core Backbone and Substitutions
  • Target Compound : The propanamide backbone is substituted with a phenyl group and a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl moiety. The 2-oxopiperidinyl group introduces a lactam ring, which may enhance solubility and receptor binding through hydrogen bonding .
  • Ohmefentanyl : Shares the propanamide and N-phenyl groups but incorporates a hydroxy-phenylethyl side chain on the piperidine ring. This substitution confers extreme μ-opioid receptor selectivity (ED50 13,100× morphine) due to optimal stereochemistry (3R,4S,2'S configuration) .
  • N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide : Differs in the piperidine substitution (methoxymethyl vs. oxopiperidinyl), likely altering bioavailability and target engagement .
Pharmacological Activity
  • The target compound’s 2-oxopiperidinyl group lacks the hydroxy-phenylethyl side chain critical for Ohmefentanyl’s μ-opioid affinity.
  • 3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide : The sulfamoyl group may redirect activity toward enzymes like carbonic anhydrase, contrasting with the CNS focus of the target compound .
Stereochemical Influence
  • Ohmefentanyl’s isomers demonstrate dramatic activity differences: (3R,4S,2'S)-(+)-cis isomer is 13,100× more potent than morphine, while its enantiomer is nearly inactive. This highlights the necessity of precise stereochemistry in the target compound for optimal efficacy .
Electronic and Metabolic Properties

Biological Activity

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments, and highlights its mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}

This structure features a piperidinone moiety which is often associated with various biological activities, including anticancer properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways, such as Bcl-2 and Bax .
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the S phase, which is critical for halting the proliferation of cancer cells .
  • Inhibition of Tumor Growth : The compound has demonstrated significant inhibition rates against various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

Several studies have evaluated the cytotoxicity and anticancer activity of this compound. Below is a summary table illustrating its activity against different cancer cell lines:

Cell LineInhibition Rate (%)IC50 (µM)
MCF7100.398.26
HepG299.986.92
DU14599.937.89
A549100.078.99

Data compiled from various studies indicating strong anticancer activity against multiple cell lines .

Case Studies

  • Case Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 cells, with a marked increase in Bax expression and a decrease in Bcl-2 levels, indicating a shift towards pro-apoptotic signaling pathways .
  • Comparative Analysis with Standard Treatments : In comparative studies, this compound showed superior efficacy compared to established treatments like Sunitinib across several cancer types, highlighting its potential as an alternative therapeutic option .

Pharmacological Implications

The promising biological activity of this compound suggests several pharmacological implications:

  • Potential Anticancer Agent : The compound’s ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development as an anticancer drug.
  • Mechanistic Insights for Drug Design : Understanding its mechanism can aid in the design of more potent derivatives with improved selectivity and reduced side effects.

Q & A

Q. What are the key synthetic routes for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route starts with nitro reduction of 4-chloro-3-nitrotoluene to form an aniline derivative, followed by piperidinone ring formation via condensation with a lactam precursor. The final step involves coupling the intermediate with 3-phenylpropanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Critical parameters include temperature control (~0–5°C during acylation) and solvent choice (e.g., THF for lactam formation). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Analytical validation using NMR (¹H/¹³C) and HPLC is essential to confirm structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 2-oxopiperidinyl group shows characteristic carbonyl signals at ~170 ppm in ¹³C NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ for C21H24N2O2: 337.19).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects impurities.
  • X-ray Crystallography : Resolves absolute configuration if stereocenters are present .

Advanced Research Questions

Q. How does this compound selectively inhibit factor Xa, and what experimental approaches validate this mechanism?

  • Methodological Answer : The compound acts as a competitive inhibitor of factor Xa (FXa), binding to the enzyme’s active site via hydrogen bonding (e.g., between the lactam carbonyl and Arg222) and hydrophobic interactions (phenyl groups). Validation strategies include:
  • Enzyme Kinetics : Measure Ki values using fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) under pseudo-first-order conditions.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing FXa on a sensor chip.
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical binding residues.
    Comparative studies with Apixaban (a known FXa inhibitor) highlight structural determinants of selectivity, such as the 4-methyl group enhancing hydrophobic packing .

Q. How can researchers address contradictory data in biological activity across studies (e.g., IC50 variability)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion strength) or compound purity. Mitigation strategies:
  • Standardized Assay Protocols : Use consensus guidelines (e.g., ISTH for coagulation assays).
  • Cross-Validation : Compare results across orthogonal methods (e.g., enzymatic assays vs. whole-blood thrombin generation).
  • Batch Reproducibility : Re-synthesize the compound and verify purity via HPLC and elemental analysis.
    For example, variations in FXa inhibition IC50 (0.5–5 nM) may reflect differences in enzyme sources (recombinant vs. plasma-derived) .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability, half-life) of this compound?

  • Methodological Answer :
  • Structural Modifications : Introduce polar groups (e.g., sulfonamide) to improve solubility while retaining FXa affinity.
  • Prodrug Design : Mask the lactam carbonyl as an ester to enhance intestinal absorption.
  • In Vivo Profiling : Conduct PK/PD studies in rodent models to assess AUC, Cmax, and t1/2. Metabolite identification (via LC-MS/MS) guides further optimization.
    For instance, methyl substitution at the 4-position (as in the target compound) reduces metabolic clearance compared to non-methylated analogs .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported receptor selectivity (e.g., off-target effects on thrombin)?

  • Methodological Answer :
  • Selectivity Panels : Screen against serine proteases (e.g., thrombin, trypsin) at 1 µM compound concentration.
  • Crystallographic Analysis : Solve co-crystal structures with thrombin to identify non-specific binding motifs.
  • Computational Docking : Compare binding energies for FXa vs. thrombin using AutoDock Vina.
    Off-target effects (e.g., thrombin inhibition at >10 µM) are minimized by optimizing the phenylpropanamide moiety’s steric bulk .

Structural and Functional Insights

Q. What role does stereochemistry play in biological activity, and how is it controlled during synthesis?

  • Methodological Answer : Stereocenters (e.g., in the piperidinone ring) significantly impact FXa affinity. Key steps:
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) during lactam formation.
    Absolute configuration determination via X-ray crystallography (e.g., (R)-enantiomers show 100-fold higher potency than (S)) ensures activity correlation .

Applications in Drug Discovery

Q. How is this compound used as a scaffold for designing analogs with improved potency?

  • Methodological Answer :
  • SAR Studies : Systematically modify substituents (e.g., replace 3-phenyl with 4-CF3-phenyl) and test FXa inhibition.
  • Fragment-Based Design : Use the lactam ring as a core fragment, appending groups from combinatorial libraries.
  • In Silico Screening : Virtual libraries (e.g., ZINC15) are docked into FXa’s active site to prioritize syntheses.
    For example, replacing the 4-methyl with a methoxy group (as in ’s compound) improves oral bioavailability by 30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.